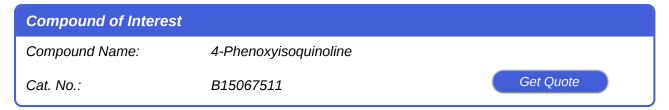


Application Notes and Protocols for the Synthesis of Roxadustat Intermediates

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step guide for the synthesis of key intermediates of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The described synthetic pathway commences with the readily available starting material, 4-phenoxyphenol, and proceeds through a series of chemical transformations to yield the core isoquinoline structure of Roxadustat. The protocols provided are based on established literature procedures and are intended for research and development purposes.

Synthetic Pathway Overview

The synthesis of the key Roxadustat intermediate, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, from 4-phenoxyphenol can be conceptualized in the following workflow:



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Caption: Synthetic workflow for the preparation of a key Roxadustat intermediate.

Experimental Protocols



Step 1: Synthesis of 4-Phenoxyphenyl acetate (Compound I)

Reaction Scheme:

4-Phenoxyphenol is acetylated using acetic anhydride in the presence of triethylamine to yield 4-phenoxyphenyl acetate.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)	Volume (mL)
4- Phenoxyphenol	186.21	25.0	0.134	-
Acetic anhydride	102.09	27.36	0.268	25.3
Triethylamine	101.19	27.12	0.268	37.4
Dichloromethane (DCM)	-	-	-	150
Water	-	-	-	As needed
Brine	-	-	-	As needed
Anhydrous sodium sulfate	-	-	-	As needed

- To a three-necked flask, add 4-phenoxyphenol (25.0 g, 0.134 mol) and dichloromethane (150 mL).
- Stir the mixture until the solid dissolves completely.
- Add triethylamine (27.12 g, 0.268 mol) to the solution and cool the flask in an ice bath to 0
 °C.



- Slowly add acetic anhydride (27.36 g, 0.268 mol) dropwise, maintaining the internal temperature below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
- Filter the reaction mixture and wash the collected solid with dichloromethane.
- Wash the organic phase successively with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Compound I as a pale yellow liquid.[1]

Expected Yield: Quantitative.

Step 2: Synthesis of 2-Hydroxy-5-phenoxyacetophenone (Compound II)

Reaction Scheme:

4-Phenoxyphenyl acetate undergoes a Fries rearrangement in the presence of aluminum chloride to yield 2-hydroxy-5-phenoxyacetophenone.[2]

Materials and Reagents:



Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)	Volume (mL)
4-Phenoxyphenyl acetate (Compound I)	228.24	6.4	0.028	-
Aluminum chloride	133.34	7.55	0.057	-
Chlorobenzene	-	-	-	8
2N Hydrochloric acid	-	-	-	As needed
Ethyl acetate	-	-	-	As needed
Water	-	-	-	As needed
Brine	-	-	-	As needed
Anhydrous sodium sulfate	-	-	-	As needed

- In a reaction flask, combine 4-phenoxyphenyl acetate (6.4 g, 28.3 mmol) and chlorobenzene (8 mL).
- Stir the mixture well and add aluminum trichloride (7.55 g, 56.6 mmol) in portions.
- Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC).
- Cool the reaction to room temperature and carefully quench by the slow addition of 2N hydrochloric acid.
- Add ethyl acetate and transfer the mixture to a separatory funnel.
- Wash the organic phase sequentially with 2N HCl, water, and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the residue by column chromatography to obtain Compound II.[1]

Step 3: Synthesis of the Hydrazone Intermediate (Compound III)

Reaction Scheme:

2-Hydroxy-5-phenoxyacetophenone is condensed with methyl carbazate to form the corresponding hydrazone.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)	Volume (mL)
2-Hydroxy-5- phenoxyacetoph enone (Compound II)	228.24	4.5	0.0197	-
Methyl carbazate	90.08	1.78	0.0197	-
Acetonitrile	-	-	-	30
Ethanol	-	-	-	As needed

- To a reaction flask, add 2-hydroxy-5-phenoxyacetophenone (4.5 g, 19.72 mmol) and acetonitrile (30 mL).
- Stir the mixture well and add methyl carbazate (1.78 g, 19.72 mmol).
- Heat the mixture to reflux until the starting material (Compound II) is consumed.



- Cool the reaction to room temperature and remove the solvent under reduced pressure.
- Recrystallize the solid residue from ethanol to obtain Compound III as a white solid.[1]

Step 4: Synthesis of the Diazo Intermediate (Compound IV)

Reaction Scheme:

The hydrazone intermediate is oxidized with lead tetraacetate to form a diazo compound, which is a precursor for the isoquinoline ring.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)	Volume (mL)
Hydrazone (Compound III)	~300.32	2.1	0.007	-
Lead tetraacetate	443.38	6.21	0.014	-
Tetrahydrofuran (THF)	-	-	-	15

- In a reaction flask, dissolve the hydrazone intermediate (Compound III) (2.1 g, 7.0 mmol) in THF (15 mL).
- While stirring at room temperature, add lead tetraacetate (6.21 g, 14.0 mmol) in portions.
- Continue stirring the reaction mixture overnight after the addition is complete.
- Filter the mixture and wash the solid with THF.



- Remove the THF from the filtrate under reduced pressure.
- Purify the residue by column chromatography to yield Compound IV as a white solid.[1]

Step 5: Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Key Intermediate A)

Reaction Scheme:

The diazo intermediate undergoes a cyclization reaction with glycine methyl ester in the presence of a Lewis acid to form the final key intermediate.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)	Volume (mL)
Diazo Intermediate (Compound IV)	~298.3	1.6	0.0054	-
Glycine methyl ester hydrochloride	125.55	1.5	0.012	-
Triethylamine	101.19	-	-	4
Toluene	-	-	-	30
Boron trifluoride etherate in THF	-	-	-	0.5

Procedure:

• In a reaction flask, suspend glycine methyl ester hydrochloride (1.5 g, 12.0 mmol) in toluene (30 mL).



- Add triethylamine (4 mL) and stir the mixture at room temperature overnight.
- Filter the mixture and transfer the filtrate to another reaction flask.
- Add the diazo intermediate (Compound IV) (1.6 g, ~5.4 mmol) to the filtrate.
- Cool the reaction mixture to 0 °C and add a tetrahydrofuran solution of boron trifluoride etherate (0.5 mL).
- Allow the reaction to stir at room temperature overnight.
- The reaction mixture containing the final product can then be worked up and purified as necessary.[1]

Summary of Quantitative Data

Step	Intermediat e Name	Starting Material (g)	Product (g)	Yield (%)	Purity
1	4- Phenoxyphen yl acetate	25.0	-	-	-
2	2-Hydroxy-5- phenoxyacet ophenone	6.4	-	-	-
3	Hydrazone Intermediate	4.5	-	-	-
4	Diazo Intermediate	2.1	-	-	-
5	Key Intermediate A	1.6	-	-	-

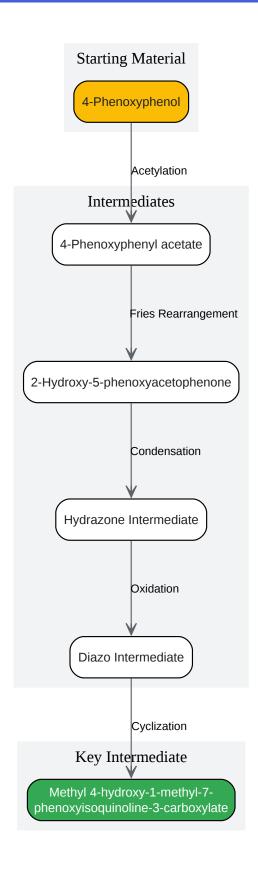




Note: The provided protocols are based on patent literature, which often omits explicit yield and purity data for each step. The quantities listed are as reported in the source. Researchers should optimize these conditions and determine yields and purity as part of their experimental work.

Logical Relationship Diagram





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Caption: Logical progression of intermediates in the synthesis of the key Roxadustat intermediate.

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